4-(2-Aminoethyl)piperazine-1-carboxamide dihydrochloride
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Overview
Description
4-(2-Aminoethyl)piperazine-1-carboxamide dihydrochloride is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)piperazine-1-carboxamide dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One effective method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve the ammoniation of 1,2-dichloroethane or ethanolamine/ammonia mixtures over a catalyst . This process produces various ethylene amines, including aminoethylpiperazine, which can then be purified by distillation .
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)piperazine-1-carboxamide dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines .
Scientific Research Applications
4-(2-Aminoethyl)piperazine-1-carboxamide dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)piperazine-1-carboxamide dihydrochloride involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors . This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives such as:
- 1-(2-Aminoethyl)piperazine
- 4-(2-Fmoc-aminoethyl)piperazine-1-carboxamide
- Tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate
Uniqueness
4-(2-Aminoethyl)piperazine-1-carboxamide dihydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a GABA receptor agonist sets it apart from other piperazine derivatives .
Properties
Molecular Formula |
C7H18Cl2N4O |
---|---|
Molecular Weight |
245.15 g/mol |
IUPAC Name |
4-(2-aminoethyl)piperazine-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C7H16N4O.2ClH/c8-1-2-10-3-5-11(6-4-10)7(9)12;;/h1-6,8H2,(H2,9,12);2*1H |
InChI Key |
FFMPQOIXCAIOCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN)C(=O)N.Cl.Cl |
Origin of Product |
United States |
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